molecular formula C17H19N5OS2 B11026588 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11026588
M. Wt: 373.5 g/mol
InChI Key: VEGLTXOJOURBOI-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. One common method involves the reaction of 2-mercaptobenzothiazole with a suitable halomethylpyrimidine derivative under basic conditions to form the sulfanyl linkage . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5OS2/c1-21-6-8-22(9-7-21)16-18-12(10-15(23)20-16)11-24-17-19-13-4-2-3-5-14(13)25-17/h2-5,10H,6-9,11H2,1H3,(H,18,20,23)

InChI Key

VEGLTXOJOURBOI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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